![molecular formula C6H5N3S B1315146 1H-Imidazo[4,5-C]pyridine-2(3H)-thione CAS No. 7239-81-8](/img/structure/B1315146.png)

1H-Imidazo[4,5-C]pyridine-2(3H)-thione

Vue d'ensemble

Description

1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a type of imidazo[4,5-b]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[4,5-b]pyridines have been used in medicinal chemistry due to their potent biological activities .

Synthesis Analysis

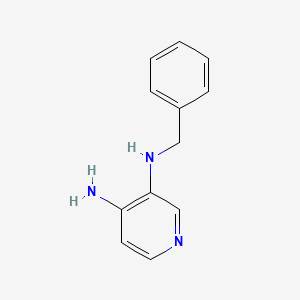

The synthesis of 5H-imidazo[4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The structure of imidazo[4,5-b]pyridines is highly stable, where the presence of an intramolecular hydrogen bond (IHB) seems to have a crucial role in the stability of luminescence . The –NH– group of imidazo-pyridine formed H-bond with Asp1526, while both hydroxyls of catechol formed H-bond with Asp1279 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their structure. For instance, the relatively large Stokes Shift observed for B2 (around 175 nm) may be attributed to the stability of the B2 geometry and the strength of its IHB .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1H-Imidazo[4,5-C]pyridine-2(3H)-thione and its derivatives have been studied extensively for their unique chemical properties and synthesis processes. For instance, the synthesis of 1H-imidazo[4,5-b and 4,5-c]pyridine-2(3H)-thiones and their reactivity with various alkyl halides have been investigated, highlighting their potential in chemical synthesis and molecular modifications (Brown, Danckwerts, Grigg, & Iwai, 1979). Another study focused on the structural and vibrational properties of these compounds, using density functional theory and X-ray diffraction to understand their molecular structure (Lorenc et al., 2008).

Antimicrobial and Antiviral Activities

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. A study conducted by Dayakar, Jeyanthi, and Sujatha (2016) reported the antimicrobial activity of thiazolidinone, triazinanethione, and oxadiazinanethione derivatives of 1H-Imidazo[4,5-b] Pyridines, indicating their potential in developing new antimicrobial agents (Dayakar, Jeyanthi, & Sujatha, 2016). Additionally, compounds like 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have shown in vitro anti-HIV activity, suggesting their application in antiviral research (Chimirri et al., 1994).

Anticancer Research

The potential of this compound derivatives in anticancer research is notable. For instance, Liszkiewicz et al. (2003) synthesized and examined the antiproliferative activity of new 2-Thioxo-1H, 3H-imidazo[4,5-b]pyridine derivatives against human cancer cell lines, revealing some compounds with cytotoxic activity (Liszkiewicz et al., 2003).

Medicinal Chemistry and Drug Development

This compound serves as a key structural component in the development of various therapeutic agents. A comprehensive review by Deep et al. (2016) on the imidazo[1,2-a]pyridine scaffold, which includes 1H-imidazo[4,5-c]pyridine, highlights its wide range of applications in medicinal chemistry, from anticancer to antimicrobial and antiviral agents (Deep et al., 2016).

Mécanisme D'action

Target of Action

Imidazo[4,5-c]pyridine derivatives are known to interact with various targets, including gaba a receptors , c-Met kinase , and IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Mode of Action

For instance, they can act as positive allosteric modulators of GABA A receptors , or inhibit c-Met kinase .

Biochemical Pathways

Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-c]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-c]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

The reaction of 1-methyl-1h-imidazol-4-amine with fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds, is known to be a method for the synthesis of imidazo[4,5-c]pyridine derivatives .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1H-Imidazo[4,5-C]pyridine-2(3H)-thione plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a positive allosteric modulator of GABA A receptors, enhancing their activity and potentially offering therapeutic benefits for conditions such as anxiety and epilepsy . Additionally, this compound has been identified as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for the treatment of hormone-dependent cancers . The interactions of this compound with these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cellular growth and differentiation . The impact of this compound on cellular metabolism includes the modulation of metabolic pathways such as glycolysis and oxidative phosphorylation, which are critical for energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of aromatase, inhibiting its activity and reducing estrogen production . Additionally, this compound has been shown to interact with GABA A receptors, enhancing their activity through allosteric modulation . The binding interactions of this compound are primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding sites of the target biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are likely due to the sustained interaction of the compound with its target biomolecules, leading to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that low to moderate doses of this compound can effectively modulate the activity of target enzymes and receptors, leading to beneficial therapeutic effects . At high doses, this compound has been associated with toxic and adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as hexokinase and pyruvate kinase, thereby affecting metabolic flux and metabolite levels . Additionally, this compound has been found to modulate the activity of enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase . These interactions contribute to the overall metabolic effects of this compound, influencing energy production and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments are essential for its interaction with target biomolecules and subsequent biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various enzymes and receptors . Additionally, this compound has been observed to accumulate in the mitochondria, influencing mitochondrial function and energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell .

Propriétés

IUPAC Name |

1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCARFFIFMQUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504291 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-81-8 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)